Dimethyl 2-isopropylmalonate
Description
Contextualization within Malonic Ester Chemistry
Dimethyl 2-isopropylmalonate is a derivative of malonic acid and falls under the broad and historically significant category of malonic ester chemistry. The classic malonic ester synthesis allows for the conversion of diethyl malonate or other malonic esters into substituted acetic acids. wikipedia.org The core principle of this synthesis relies on the acidity of the α-hydrogen atoms located on the carbon between the two carbonyl groups. These protons can be readily removed by a moderately strong base to form a stable enolate. masterorganicchemistry.com
This enolate acts as a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.com In the case of this compound, one of the acidic protons of the parent dimethyl malonate has already been replaced by an isopropyl group. This pre-existing substitution influences its reactivity and directs subsequent synthetic transformations. While the classic malonic ester synthesis often leads to a substituted acetic acid after hydrolysis and decarboxylation, the use of substituted malonates like this compound allows for the direct introduction of more complex branching at the α-position of the final product. wikipedia.orgmasterorganicchemistry.com
A key aspect of malonic ester synthesis is the potential for dialkylation if the deprotonation and alkylation steps are repeated before acidic workup. wikipedia.org The presence of the isopropyl group in this compound sterically hinders, but does not always prevent, further alkylation at the alpha-carbon. This feature can be strategically exploited in synthetic design.
Significance as a Synthetic Building Block in Research
The utility of this compound as a synthetic building block is underscored by its application in the preparation of more complex molecular architectures. Its reactive nature allows it to participate in a variety of chemical transformations beyond simple alkylation, including oxidation, reduction, and nucleophilic substitution reactions.
A notable application of this compound is in the synthesis of pharmaceutical intermediates. For instance, it has been utilized in a method for preparing apronal, an allylisopropylacetylurea, by first reacting it with allyl bromide to form dimethyl 2-allyl-2-isopropylmalonate. google.com This intermediate then undergoes dealkoxycarbonylation to yield methyl 2-isopropyl-4-pentenoate, a direct precursor to apronal. google.com
Furthermore, research has demonstrated the use of related diethyl 2-isopropylmalonate in the synthesis of the acyclic carbon framework of furanocembranoids, a class of natural products. nih.gov This highlights the broader importance of 2-alkyl-substituted malonic esters in constructing complex carbon skeletons. The chemical properties of this compound, such as its liquid state at room temperature and solubility in organic solvents, make it a practical reagent in various reaction setups. ontosight.ai
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| IUPAC Name | dimethyl 2-propan-2-ylpropanedioate |
| CAS Number | 51122-91-9 |
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.19 g/mol |
Data sourced from PubChem. nih.gov
The following table details a specific synthetic application of this compound in the preparation of an intermediate for Apronal:
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| This compound | Allyl bromide | Dimethyl 2-allyl-2-isopropylmalonate | Sodium hydride in DMF, 20-25°C then 40-45°C |
This data is from a patent describing the synthesis of Apronal intermediates. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-ethyl-2-methylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5-8(2,6(9)11-3)7(10)12-4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXCDRMUNJEILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl 2 Isopropylmalonate and Its Derivatives
Alkylation Reactions of Dimethyl 2-isopropylmalonate
The acidic nature of the α-hydrogen in this compound facilitates its deprotonation by a suitable base, generating a stabilized carbanion. This nucleophilic species readily participates in alkylation reactions with various electrophiles, allowing for the introduction of new carbon-carbon bonds.
Monoalkylation Strategies
The introduction of a single alkyl group onto the central carbon of this compound is a common synthetic transformation. This is typically achieved by treating the malonate with one equivalent of a strong base, followed by the addition of an alkylating agent. For instance, the reaction with allyl bromide in the presence of sodium hydride in an aprotic polar solvent like dimethylformamide (DMF) yields dimethyl 2-allyl-2-isopropylmalonate. google.com
Dialkylation and Polyalkylation Approaches
Further alkylation to produce dialkylated derivatives is also feasible. The sequential addition of different alkylating agents allows for the synthesis of malonates with two distinct substituents. While specific examples for this compound are less common in the provided literature, the general principle is well-established for related malonic esters. For example, diethyl malonate can undergo dialkylation. mdpi.comgoogle.com
Base-Mediated Alkylation Protocols
The choice of base is crucial for the success of the alkylation reaction. Common bases employed include sodium hydride (NaH), sodium ethoxide, and potassium carbonate (K2CO3).
Sodium Hydride (NaH): A strong, non-nucleophilic base, NaH is frequently used to deprotonate this compound, often in aprotic solvents like DMF or tetrahydrofuran (B95107) (THF). google.commdpi.com A patent describes the use of NaH in DMF for the alkylation of dimethyl-2-isopropylmalonate with allyl bromide. google.com
Potassium Carbonate (K2CO3): A milder base, K2CO3 is often used in polar aprotic solvents like acetone. One study details the synthesis of diethyl 2-isopropylmalonate from dimethyl malonate and isopropyl iodide using K2CO3 in acetone. mdpi.com
Sodium Hydroxide (B78521) (NaOH): While NaOH can be used, it also poses a risk of ester hydrolysis, especially in the presence of water. mdpi.com Therefore, its application in alkylation reactions requires careful control of reaction conditions.
| Base | Alkylating Agent | Solvent | Product | Yield (%) |
| Sodium Hydride | Allyl Bromide | DMF | Dimethyl 2-allyl-2-isopropylmalonate | 89.4 |
| Potassium Carbonate | Isopropyl Iodide | Acetone | Diethyl 2-isopropylmalonate | - |
| Sodium Ethoxide | 2-Bromopropane | Ethanol | Diethyl isopropyl malonate | 97 |
Condensation and Addition Reactions
Beyond alkylation, the nucleophilic character of the this compound enolate enables its participation in condensation and addition reactions with various electrophiles, particularly those containing halogen atoms.
Reactions with Halogenated Electrophiles
2,4-Dichloropyrimidine (B19661): The reaction of this compound with 2,4-dichloropyrimidine can lead to the formation of dimethyl 2-(2-chloropyrimidin-4-yl)-2-isopropylmalonate. google.com This type of reaction is a nucleophilic aromatic substitution (SNAr), where the malonate enolate displaces a chloride ion from the pyrimidine (B1678525) ring. The regioselectivity of such reactions can be influenced by substituents on the pyrimidine ring. wuxiapptec.com
1,3-Dihalopropenes: this compound reacts with 1,3-dihalopropenes, such as trans-1,3-dichloropropene, in the presence of a base and an aprotic polar solvent to yield (£)-dimethyl 2-(3-chloroallyl)-2-isopropylmalonate. google.com This intermediate is valuable in the synthesis of pharmaceutical compounds like aliskiren. google.com
Derivatization Pathways and Functional Group Interconversions
The ester groups of this compound and its derivatives can be transformed into other functional groups, expanding their synthetic utility.
A primary example is the hydrolysis of the diester to a dicarboxylic acid, which can then undergo decarboxylation upon heating to yield a substituted acetic acid. askfilo.com For instance, diethyl isopropylmalonate can be hydrolyzed with sodium hydroxide in water, followed by acidification and heating, to produce 3-methylbutanoic acid. askfilo.com Furthermore, selective monohydrolysis of dialkyl malonates can be achieved under controlled conditions, yielding the corresponding half-esters. researchgate.net
Ester Hydrolysis and Decarboxylation Strategies with Strong Acids (e.g., Trifluoroacetic Acid)
The hydrolysis of the ester groups in this compound and its derivatives is a fundamental transformation, often followed by decarboxylation to yield a variety of products. This process can be catalyzed by either acids or bases. libretexts.org
Strong acids are effective catalysts for ester hydrolysis. google.com The reaction, which is the reverse of esterification, involves heating the ester with a significant excess of water containing a strong acid catalyst. libretexts.org This process is typically reversible and may not proceed to completion. libretexts.org For instance, the acidic hydrolysis of malonic esters can be carried out by heating with a dilute aqueous mineral acid solution. google.com However, this can sometimes be a slow process. google.com
A common strategy involves the hydrolysis of one of the two ester groups, a process known as selective monohydrolysis, to form a half-ester. researchgate.net While this can be achieved under basic conditions, methods using strong acids are also employed. researchgate.net Subsequent decarboxylation of the resulting malonic acid half-ester, which can be facilitated by heat, leads to the formation of a substituted carboxylic acid. The rate of decarboxylation can be influenced by the structure of the malonate derivative. researchgate.net
In some synthetic routes, the hydrolysis and decarboxylation steps are combined. For example, a substituted malonate can undergo hydrolysis, decarboxylation, and cyclization in a single step when treated with a phosphoric acid-containing compound to produce indanone compounds. google.com
The following table summarizes the outcomes of different hydrolysis and decarboxylation strategies.
| Starting Material | Reagents and Conditions | Product(s) | Reference(s) |
| This compound derivative | Strong acid (e.g., H₂SO₄), heat | Isopropyl-substituted carboxylic acid | google.com |
| Substituted malonic ester | Phosphoric acid-containing compound | Indanone compound | google.com |
| Diethyl malonate | Dilute aqueous H₂SO₄, 70°C | Malonic acid | google.com |
Conversion to Acid Chlorides and Amides
The conversion of this compound derivatives into acid chlorides and subsequently into amides expands their synthetic utility, providing access to a broader range of functionalized molecules.
The process often begins with the hydrolysis of the malonate ester to the corresponding carboxylic acid. This acid can then be converted to a more reactive acid chloride. A common reagent for this transformation is thionyl chloride. beilstein-journals.orgbeilstein-journals.org For example, benzyl (B1604629) malonates can be converted to their corresponding benzyl malonyl chlorides using this reagent. beilstein-journals.orgbeilstein-journals.org
Another approach involves the direct amidation of the ester. For example, α,α-dimethyl esters can be amidated with ammonia (B1221849) in a suitable solvent to yield α-cyano amides. google.com Furthermore, a process for producing amide compounds involves reacting an oxazolinone compound, derived from a nitrile, with a carboxy compound like a malonic acid half ester in the presence of a base. google.com
The table below outlines key transformations in the conversion to acid chlorides and amides.
| Starting Material | Reagent(s) | Intermediate/Product | Reference(s) |
| Benzyl 2-isopropylmalonate | Thionyl chloride | Benzyl 2-isopropylmalonyl chloride | beilstein-journals.orgbeilstein-journals.org |
| Acid chloride derivative | Dimethylamine | N,N-dimethylamide derivative | google.com |
| α,α-dimethyl ester | Ammonia | α-cyano amide | google.com |
| Oxazolinone compound and malonic acid half ester | Base | Amide compound | google.com |
Introduction of Other Functionalities
The reactivity of the α-carbon of this compound allows for the introduction of a wide array of other functionalities, significantly broadening its synthetic applications.
A common strategy involves the deprotonation of the α-carbon with a base to form a carbanion, which can then act as a nucleophile in reactions with various electrophiles. For example, this compound can be reacted with trans-1,3-dihalopropene in the presence of a base to introduce a chloroallyl group. google.com Similarly, it can be reacted with allyl bromide after treatment with sodium hydride to yield dimethyl 2-allyl-2-isopropylmalonate. google.com
The introduction of hydroxyl groups is also possible. Diethyl 2-isopropylmalonate can be oxidized with dibenzoyl peroxide to introduce a benzoyloxy group, which is then converted to a hydroxyl group via alcoholysis. tandfonline.com
Furthermore, the malonate can serve as a precursor for more complex heterocyclic structures. For instance, the synthesis of phenobarbital (B1680315) involves the arylation and subsequent ethylation of diethyl malonate, followed by condensation with urea. wits.ac.za The introduction of aryl groups at the α-position can be achieved using diaryliodonium salts. mdpi.com
These examples highlight the versatility of this compound and its derivatives in constructing complex molecular architectures.
| Reactant(s) | Reagent(s) | Product Functionality | Reference(s) |
| This compound, trans-1,3-dihalopropene | Base | Chloroallyl group | google.com |
| This compound, allyl bromide | Sodium hydride | Allyl group | google.com |
| Diethyl 2-isopropylmalonate | Dibenzoyl peroxide, then sodium ethoxide | Hydroxyl group | tandfonline.com |
| Diethyl malonate | Arylating agent (e.g., diaryliodonium salt), ethyl bromide, urea | Phenyl and ethyl groups, barbituric acid ring | wits.ac.zamdpi.com |
Reactivity and Reaction Mechanisms of Dimethyl 2 Isopropylmalonate
Mechanisms of Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks. sigmaaldrich.com Dimethyl 2-isopropylmalonate serves as a key building block in these transformations, primarily through the reactivity of its corresponding enolate.
The methylene (B1212753) proton in this compound is acidic due to the electron-withdrawing nature of the adjacent ester groups. fiveable.mewikipedia.org Treatment with a suitable base, such as sodium hydride or sodium ethoxide, results in the formation of a resonance-stabilized enolate ion. scholaris.calibretexts.org This enolate is a potent nucleophile that can participate in a variety of reactions to form new carbon-carbon bonds.
A common application of this reactivity is in alkylation reactions. The enolate of this compound readily reacts with alkyl halides in an S\textsubscript{N}2 fashion to introduce an alkyl group at the α-position. libretexts.org This method is particularly useful for synthesizing α-substituted carboxylic acids after subsequent hydrolysis and decarboxylation of the malonic ester. libretexts.org
The general mechanism for the alkylation of this compound is as follows:
Enolate Formation: A base abstracts the acidic α-proton to form the this compound enolate.
Nucleophilic Attack: The enolate attacks an electrophilic carbon, typically from an alkyl halide, forming a new carbon-carbon bond.
This nucleophilic character is also exploited in Michael additions to α,β-unsaturated carbonyl compounds and in acylation reactions. The versatility of malonate enolates makes them indispensable intermediates in the synthesis of a wide array of organic molecules. fiveable.me
Mechanisms of Carbon-Heteroatom Bond Formation
The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is crucial in the synthesis of many pharmaceuticals and functional materials. nih.gov this compound can be a substrate in such reactions, particularly in the context of modern cross-coupling methodologies.
Palladium-catalyzed cross-coupling reactions have revolutionized the way chemists form carbon-heteroatom bonds. beilstein-journals.org In the context of this compound, these reactions can be used to introduce functionalities like sulfonamide groups. For instance, a palladium-catalyzed sulfonamidation can be achieved using a catalytic system to couple an aryl or vinyl electrophile with a sulfonamide. google.comorganic-chemistry.org
A plausible general mechanism for such a palladium-catalyzed process involves several key steps: nih.gov
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an electrophilic partner (e.g., an aryl halide or triflate) to form a Pd(II) intermediate.
Coordination and Insertion or Transmetalation: The malonate nucleophile can then interact with the Pd(II) complex. Depending on the specific reaction, this can occur through various pathways, including coordination and subsequent migratory insertion or through a transmetalation step if the malonate is first converted to an organometallic reagent. nih.gov
Reductive Elimination: The final carbon-heteroatom bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and releasing the desired product. nih.gov
An example is the palladium-catalyzed reaction of dimethyl 2-(2-chloropyrimidin-4-yl)-2-isopropylmalonate with a sulfonamide, which proceeds to form the corresponding sulfonamido-pyrimidine derivative. google.com The efficiency and functional group tolerance of these palladium-catalyzed methods make them highly valuable in synthetic chemistry. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Dimethyl 2-(2-chloropyrimidin-4-yl)-2-isopropylmalonate | Sulfonamide | Pd-174 | Sulfonamido-pyrimidine | google.com |
| Aryl Nonaflate | Primary Sulfonamide | Pd(0) / t-BuXPhos | Secondary Sulfonamide | organic-chemistry.org |
| 2-Allylphenyltriflate | Diethyl Malonate | Pd(OAc)₂ / BrettPhos | Malonate-substituted cyclopentane | nih.gov |
Stereochemical Aspects in Reactions Involving this compound
The stereochemical outcome of reactions is a critical consideration in modern organic synthesis, particularly in the preparation of chiral molecules. When this compound is a prochiral starting material or when its reactions generate new stereocenters, understanding and controlling the stereochemistry is paramount.
In many reactions involving the enolate of this compound, if the subsequent reaction creates a new stereocenter, a racemic or diastereomeric mixture of products is often formed in the absence of a chiral influence. google.com This is because the planar enolate intermediate can be attacked by an electrophile from either face with equal probability, leading to a loss of stereochemical information from the starting material or the formation of both enantiomers of the product. For example, the alkylation of the achiral this compound enolate with an achiral electrophile will result in a racemic mixture if the product is chiral.
When a reaction yields a racemic mixture, the separation of the enantiomers, known as chiral resolution, becomes necessary to obtain enantiomerically pure compounds. wikipedia.org Several strategies can be employed for this purpose:
Classical Resolution via Diastereomeric Salt Formation: This is one of the most common methods, where the racemic mixture (if it contains an acidic or basic handle) is reacted with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org The desired enantiomer can then be recovered by removing the resolving agent.
Chiral Chromatography: The racemic mixture can be separated using chiral column chromatography, where the stationary phase is chiral and interacts differently with the two enantiomers, leading to their separation. wikipedia.org
Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. tandfonline.com For example, a lipase (B570770) could selectively hydrolyze one ester group of a diester in a racemic mixture, allowing for the separation of the resulting monoester from the unreacted diester. tandfonline.com
In the context of derivatives of this compound, such as a racemic carboxylic acid obtained after selective hydrolysis, resolution can be achieved by forming diastereomeric salts with an optically active base. google.com The separated diastereomeric salt can then be treated with acid to furnish the enantiomerically enriched carboxylic acid. google.com
Advanced Applications of Dimethyl 2 Isopropylmalonate As a Synthetic Intermediate
Role in Heterocyclic Compound Synthesis
The reactivity of dimethyl 2-isopropylmalonate makes it a valuable precursor in the construction of various heterocyclic ring systems, which are core structures in many biologically active compounds.
A significant application of this compound is in the synthesis of substituted pyrimidine (B1678525) derivatives. Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids and are prevalent in many pharmaceutical agents.
Recent advancements in drug discovery have identified cytidine (B196190) triphosphate (CTP) synthetase 1 (CTPS1) as a key therapeutic target for autoimmune diseases and certain cancers google.com. Inhibitors of CTPS1 can modulate the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of lymphocytes google.comgoogle.com. In the development of novel aminopyrimidine-based CTPS1 inhibitors, this compound has been utilized as a key starting material.
Detailed research findings have shown that this compound can be reacted with 2,4-dichloropyrimidine (B19661) in a nucleophilic substitution reaction. In this process, the carbanion generated from the deprotonation of this compound attacks the electron-deficient pyrimidine ring, displacing one of the chlorine atoms. This reaction yields dimethyl 2-(2-chloropyrimidin-4-yl)-2-isopropylmalonate, a key intermediate that can be further elaborated to produce the final CTPS1 inhibitor google.comgoogle.com. This synthetic route highlights the utility of this compound in introducing a functionalized side chain onto a heterocyclic core, which is essential for the biological activity of the target molecule.

Application in Complex Molecular Architecture
The malonic ester synthesis is a classic method for carbon-carbon bond formation, and this compound is an excellent substrate for such transformations, enabling the construction of intricate molecular structures.
Aliskiren is a direct renin inhibitor used for the treatment of hypertension. The synthesis of this complex molecule involves several key steps where this compound plays a pivotal role. In one of the established synthetic routes, this compound is used to create a key synthon for Aliskiren google.com.
The synthesis involves the alkylation of this compound with trans-1,3-dichloropropene. This reaction forms (£)-dimethyl 2-(3-chloroallyl)-2-isopropylmalonate. This intermediate is then converted to racemic (£)-methyl 5-chloro-2-isopropylpent-4-enoate, which after resolution, provides the desired stereoisomer for the subsequent steps in the Aliskiren synthesis google.com. This application demonstrates the compound's utility in building chiral centers and extending carbon chains with specific functionalities, which are critical for the drug's efficacy.
| Starting Material | Reactant | Intermediate Product | Significance |
|---|---|---|---|
| This compound | trans-1,3-dichloropropene | (£)-dimethyl 2-(3-chloroallyl)-2-isopropylmalonate | Introduction of the chloroallyl group for further functionalization. |
| (£)-dimethyl 2-(3-chloroallyl)-2-isopropylmalonate | (Various reagents) | (£)-methyl 5-chloro-2-isopropylpent-4-enoate | A key building block for the final Aliskiren structure. |
Precursor in Pharmaceutical Building Block Synthesis
Beyond its specific use in Aliskiren, this compound is a valuable precursor for a variety of other pharmaceutical building blocks. Its ability to undergo alkylation followed by hydrolysis and decarboxylation provides a straightforward route to substituted carboxylic acids, which are common motifs in drug molecules wikipedia.orgpatsnap.comlibretexts.org.
A notable example is the synthesis of Apronal, also known as allylisopropylacetylurea, a hypnotic/sedative drug. The synthesis of an intermediate for Apronal, methyl 2-isopropyl-4-pentenoate, starts from this compound. This is achieved by reacting this compound with allyl bromide to form dimethyl 2-allyl-2-isopropylmalonate, which is then decarboxylated to yield the desired pentenoate intermediate google.com.
Contributions to Agrochemical and Material Science Intermediates
The versatility of malonic esters, including this compound, extends to the fields of agrochemicals and material science. In agrochemical research, substituted malonates are used to synthesize various active ingredients for pesticides and herbicides patsnap.com. The introduction of the isopropyl group can influence the biological activity and selectivity of the final product.
Spectroscopic and Analytical Characterization in Research Studies
Utilization of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, including dimethyl 2-isopropylmalonate and its derivatives. msu.eduresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous identification of the compound and its reaction products. mdpi.comnih.gov
In the context of reactions involving this compound, NMR is crucial for confirming the successful synthesis of target molecules. For instance, in the synthesis of dimethyl 2-benzyl-2-isopropylmalonate, ¹H NMR data confirms the structure of the product. google.com Similarly, the structures of various reaction products derived from this compound are established through comprehensive analysis of their NMR spectra. rsc.orgorgsyn.org
The chemical shifts and coupling constants observed in ¹H NMR spectra provide information about the electronic environment and connectivity of protons within the molecule. For this compound, characteristic signals for the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton) and the methyl ester groups (a singlet) are expected. Any modification to the molecule, such as the introduction of a new substituent at the C2 position, will result in predictable changes in the NMR spectrum, thus confirming the outcome of a reaction.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment. For example, the carbonyl carbons of the ester groups will appear at a significantly different chemical shift compared to the aliphatic carbons of the isopropyl group.
Research studies often present detailed NMR data for novel compounds synthesized from this compound. For example, in the synthesis of dimethyl 2-(2-chloropyrimidin-4-yl)-2-isopropylmalonate, while the ¹H NMR was not fully detailed, its formation was confirmed. google.com In other studies, complete ¹H and ¹³C NMR data are provided for the characterization of various derivatives. rsc.orgrsc.org
Table 1: Representative ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Reference |
| Dimethyl 2-hydroxy-2-isopropylmalonate | CDCl₃ | 3.81 (s, 6H), 3.32 (sept, J = 6.8 Hz, 1H), 1.21 (d, J = 6.8 Hz, 6H) | rsc.org |
| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | CDCl₃ | 1.76 (dd, J = 9.2, 5.3 Hz, 1H), 2.22 (dd, J = 8.1, 5.3 Hz, 1H), 3.25 (t, J = 8.7 Hz, 1H), 3.37 (s, 3H), 3.81 (s, 3H), 7.20-7.30 (m, 5H) | orgsyn.org |
Mass Spectrometry Applications for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In research involving this compound, MS is routinely used to confirm the identity of reaction products and to monitor the progress of a reaction. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful combination for analyzing volatile compounds like this compound and its derivatives. In this technique, the components of a mixture are first separated by gas chromatography and then detected by a mass spectrometer. This allows for both the identification and quantification of the products in a reaction mixture. For example, the purity of diethyl 2-isopropylmalonate, a related compound, has been confirmed to be greater than 99% using GC-MS. google.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is particularly valuable when characterizing new molecules. For instance, in the synthesis of various dimethyl 2-hydroxy malonate derivatives, HRMS was used to confirm their elemental composition. rsc.org
Table 2: Mass Spectrometry Data for Dimethyl Malonate Derivatives
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
| Dimethyl 2-butyl-2-hydroxymalonate | ESI | 205.1076 | 205.1070 | rsc.org |
| Dimethyl 2-ethyl-2-hydroxymalonate | ESI | 177.0763 | 177.0770 | rsc.org |
| Dimethyl 2-hydroxy-2-propylmalonate | ESI | 191.0919 | 191.0913 | rsc.org |
| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | EI | 234.09 | 234.20 | orgsyn.org |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. In the context of this compound research, techniques like column chromatography and Ultra-Performance Liquid Chromatography (UPLC) play a vital role.
Column chromatography is a widely used method for the purification of reaction products on a preparative scale. After a synthesis, the crude reaction mixture is often subjected to column chromatography to isolate the desired product from unreacted starting materials, byproducts, and catalysts. The successful isolation of pure dimethyl 2-hydroxy-2-isopropylmalonate and other derivatives after synthesis has been achieved using this technique. rsc.org
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used for the analysis of complex mixtures and the assessment of product purity. google.com Its high efficiency and sensitivity make it ideal for detecting even small impurities. In a study involving the synthesis of dimethyl 2-(2-chloropyrimidin-4-yl)-2-isopropylmalonate, UPLC was used to determine the retention time (Rt) of the product, which is a characteristic parameter for a given compound under specific chromatographic conditions. google.com
Chiral High-Performance Liquid Chromatography (HPLC) is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. This is particularly relevant in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The enantiomeric excess (ee) of chiral products derived from reactions involving malonates is often determined by chiral HPLC analysis. tandfonline.comnih.govchinesechemsoc.org
Advanced Spectroscopic Methods for Mechanistic Insights
Beyond routine characterization, advanced spectroscopic methods can provide deeper insights into the reaction mechanisms involving this compound. While specific studies focusing solely on this compound with advanced techniques are not extensively detailed in the provided search results, the principles can be extrapolated from related research.
Techniques such as time-resolved NMR spectroscopy could be employed to monitor the formation of intermediates and transition states during a reaction in real-time. This can provide valuable information about the reaction pathway and the factors that influence its rate and selectivity.
Furthermore, computational methods, often used in conjunction with spectroscopic data, can help to model reaction pathways and predict the structures and energies of intermediates and transition states. This combined experimental and theoretical approach can lead to a comprehensive understanding of the reaction mechanism.
In the broader context of malonate chemistry, studies have utilized techniques like offline monitoring by high-resolution mass spectrometry to identify intermediates in catalytic reactions, shedding light on the role of the catalyst. mdpi.com While not directly involving this compound, these methodologies are applicable for gaining mechanistic insights into its reactions as well.
Computational and Theoretical Studies on Dimethyl 2 Isopropylmalonate and Its Reaction Pathways
Quantum Chemical Calculations of Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Dimethyl 2-isopropylmalonate. These calculations can predict molecular geometries, conformational preferences, and electronic properties that dictate its reactivity.
Studies on the closely related Dimethyl malonate using methods like Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT) have revealed the existence of two stable conformers of nearly equal energy. One conformer possesses C2 symmetry, while a slightly more stable gauche conformer has C1 symmetry. These conformers are separated by very low energy barriers (less than 2 kJ mol⁻¹), indicating rapid interconversion at room temperature. The presence of the isopropyl group in this compound would introduce additional steric bulk, likely influencing the relative energies and populations of its stable conformers.
The primary site of reactivity for malonic esters is the α-carbon, the carbon atom situated between the two carbonyl groups. The protons attached to this carbon are significantly acidic (pKa ≈ 12-13) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto the two oxygen atoms. Quantum chemical calculations can quantify this acidity and map the electron density distribution in the enolate.
Key reactivity indicators derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy of the malonate enolate correlates with its nucleophilicity, while the LUMO energy of an alkyl halide (the electrophile in typical alkylation reactions) relates to its electrophilicity. The energy gap between the enolate's HOMO and the electrophile's LUMO is a critical parameter for predicting the reaction's feasibility and rate.
Table 1: Calculated Properties of Dimethyl Malonate Conformers
| Property | C1 (gauche) Conformer | C2 Conformer |
|---|---|---|
| Point Group | C1 | C2 |
| Relative Energy (MP4 level) | Global Minimum | Slightly higher energy |
| Interconversion Barrier | < 2 kJ mol⁻¹ | < 2 kJ mol⁻¹ |
Data sourced from theoretical calculations at the MP4/6-31G, MP2/6-31++G, and DFT(B3LYP)/6-311++G levels.
Molecular Dynamics Simulations of Reaction Intermediates and Transition States
While quantum chemical calculations provide static pictures of molecules, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations can model the motion of atoms and molecules, providing insights into reaction pathways, the role of solvent, and the conformational flexibility of transition states.
For the alkylation of this compound, MD simulations could be employed to:
Explore the Potential Energy Surface (PES): Methods like Car-Parrinello MD and metadynamics can explore the PES to locate various minima (reactants, intermediates, products) and the transition states that connect them. This is particularly useful for complex reactions with multiple possible pathways.
Analyze Solvent Effects: The solvent plays a crucial role in stabilizing charged species like the enolate intermediate and the transition state. MD simulations can explicitly model solvent molecules, revealing how they arrange around the reacting species and contribute to lowering the activation energy.
Characterize Transition States: Transition states are fleeting structures that are difficult to observe experimentally. MD simulations can sample the geometries around the transition state region, providing a more complete picture of this critical point in the reaction. This information is vital for understanding reaction mechanisms and selectivity.
Although specific MD simulation studies focused solely on this compound are not extensively documented in the literature, the methodology has been applied to related systems, such as malonic acid in aerosol models and malonate anions, demonstrating its utility in understanding molecular interactions and reactions in complex environments.
Prediction of Stereoselectivity in Synthetic Routes
The synthesis of chiral molecules, where one enantiomer is produced in excess over the other, is a significant challenge in organic chemistry. This compound can be a prochiral substrate, and its alkylation can lead to the formation of a new stereocenter. Computational chemistry, particularly DFT calculations, is a powerful tool for predicting and rationalizing the stereoselectivity of such reactions.
The origin of enantioselectivity in catalytic reactions is determined by the energy difference between the diastereomeric transition states leading to the different enantiomers. The product distribution is governed by the Curtin-Hammett principle, with the major product arising from the lower-energy transition state.
Computational approaches are used to model the interaction between the substrate (the malonate enolate), the electrophile, and the chiral catalyst. This is particularly relevant in reactions like:
Phase-Transfer Catalysis (PTC): In enantioselective PTC alkylations, a chiral catalyst, such as a quaternary ammonium (B1175870) salt, forms a tight ion pair with the malonate enolate. DFT calculations can model the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) within this complex. These interactions force the electrophile to approach from a specific face of the enolate, leading to one enantiomer being formed preferentially. The calculations can compare the energies of the competing transition states to predict the enantiomeric excess (% ee).
Organocatalysis: Chiral organocatalysts, such as tertiary amino-thioureas, can activate both the nucleophile and the electrophile through hydrogen bonding. Computational models can elucidate the precise geometry of the transition state assembly, showing how the catalyst shields one face of the enolate and directs the incoming electrophile to the other, thus explaining the observed stereoselectivity.
Table 2: Conceptual Energy Differences in a Catalyzed Stereoselective Reaction
| Transition State | Path | Key Interactions Modeled | Relative Energy (ΔΔG‡) | Predicted Outcome |
|---|---|---|---|---|
| TS-R | Leads to (R)-product | Catalyst-enolate complex with specific H-bonds/steric clashes | Higher Energy | Minor Product |
By calculating the relative free energies of these transition states (ΔΔG‡), chemists can predict which enantiomer will be the major product and estimate the theoretical % ee, providing valuable guidance for experimental work.
Structure-Activity Relationship (SAR) Insights via Computational Models for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR can be a powerful tool to guide the design of new molecules with enhanced potency for a specific biological target, such as antiviral or antibacterial agents.
The QSAR process involves several key steps:
Data Set Preparation: A series of malonate derivatives with experimentally measured biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.
Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Related to molecular connectivity.
Electronic descriptors: Such as atomic charges, dipole moments, and HOMO/LUMO energies.
Steric descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic descriptors: Such as the partition coefficient (logP).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques like cross-validation (leave-one-out) and by predicting the activity of a separate test set of compounds not used in model generation.
For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties. The resulting models can be visualized as contour maps, highlighting regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would increase or decrease biological activity.
Table 3: Example of a 3D-QSAR Study on Malonate Derivatives
| Model | Statistical Parameter | Value | Interpretation |
|---|---|---|---|
| CoMFA | q² (cross-validated r²) | 0.577 | Good internal predictive ability |
| r² (non-cross-validated) | 0.990 | Strong correlation between descriptors and activity | |
| CoMSIA | q² (cross-validated r²) | 0.516 | Good internal predictive ability |
| r² (non-cross-validated) | 0.977 | Strong correlation between descriptors and activity |
Data from a 3D-QSAR study on malonate derivatives with antiviral activity.
These QSAR models provide invaluable insights into the structure-activity relationships, enabling the rational, in silico design of new this compound derivatives with potentially superior biological profiles before committing resources to their chemical synthesis.
Green Chemistry Principles in Dimethyl 2 Isopropylmalonate Transformations
Solvent Selection for Environmentally Benign Syntheses
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and difficult to recycle. In the context of Dimethyl 2-isopropylmalonate transformations, research has been directed towards identifying greener alternatives.
| Solvent System | Application | Advantages | Disadvantages |
| Water with co-solvents (e.g., THF, Acetonitrile) | Selective monohydrolysis of dialkyl malonates | High yields, high selectivity, reduced organic solvent use. researchgate.net | Requires separation of co-solvent from the aqueous phase. |
| Dichloromethane (DCM) | Synthesis of silyl (B83357) ethers from alcohols | Effective for specific reactions, allows for easy product extraction. acs.orgnih.gov | Halogenated solvent with environmental and health concerns. |
| Toluene | Acylation and alkylation reactions | Good solvent for a range of reactants. tandfonline.com | Volatile organic compound (VOC) with associated health risks. |
| N,N-dimethylformamide (DMF) | Alkylation reactions | High-boiling polar aprotic solvent, suitable for reactions requiring higher temperatures. tandfonline.com | Toxic, requires careful handling and disposal. |
| Solvent-free conditions | Various transformations, including thermal and microwave-assisted reactions | Eliminates solvent waste, can lead to faster reaction times. researchgate.net | Not suitable for all reaction types, may require specialized equipment. |
Development of Catalytic Systems for Enhanced Efficiency and Reduced Waste
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient reactions with reduced waste generation. nih.gov In the context of this compound, the development of novel catalytic systems is crucial for improving synthetic efficiency.
Homogeneous and heterogeneous catalysts are employed to facilitate various transformations. For instance, copper(I) iodide (CuI) has been used in conjunction with palladium catalysts for coupling reactions. semanticscholar.org Gold(I) catalysts have also shown high efficiency in cyclization reactions involving derivatives of malonic acids. semanticscholar.org The use of these catalysts often allows for milder reaction conditions and lower catalyst loadings, contributing to a greener process. researchgate.netfau.eu
Enzymes, as biocatalysts, offer high selectivity and operate under mild conditions, often in aqueous media, making them an excellent green chemistry tool. acs.org Lipases, for example, have been successfully used for the enantioselective hydrolysis of prochiral diesters, including derivatives of this compound, to produce valuable chiral building blocks. tandfonline.com The lipase (B570770) Novozym 435, for instance, has demonstrated high enantioselectivity (99% ee) and a 50% yield in the hydrolysis of a diethyl 2-benzyloxy-2-isopropylmalonate derivative. tandfonline.com
| Catalyst System | Reaction Type | Efficiency and Waste Reduction Benefits |
| Lipase (e.g., Novozym 435) | Enantioselective hydrolysis | High enantioselectivity, mild reaction conditions, use of aqueous media, biodegradable catalyst. tandfonline.com |
| Copper(I) Iodide (CuI) / Palladium Complexes | Coupling reactions | Enables efficient bond formation, often with low catalyst loading. semanticscholar.org |
| Gold(I) Complexes | Cycloisomerization/Annulation reactions | High efficiency under mild conditions, can be used for complex transformations. acs.orgsemanticscholar.org |
| Cooperative Catalytic Systems (e.g., Nickel-Titanium) | Amination of allylic alcohols | Achieves reactivity not possible with a single catalyst, allows for milder conditions and broader substrate scope. byu.edu |
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a measure of how efficiently a chemical process converts reactant atoms into the desired product. acs.org Reactions with high atom economy are inherently greener as they generate less waste. acs.org
In syntheses involving this compound, the choice of reaction type significantly impacts the atom economy. For example, addition and rearrangement reactions are typically 100% atom-economical. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. acs.org
To improve reaction efficiency beyond atom economy, metrics like Reaction Mass Efficiency (RME) are used, which consider the mass of all reagents, solvents, and workup materials relative to the mass of the product. researchgate.net
| Reaction Type | Atom Economy | Example involving this compound or derivatives |
| Addition Reaction | High (often 100%) | Michael addition of this compound to an α,β-unsaturated carbonyl compound. |
| Substitution Reaction | Moderate | α-Arylation of this compound using a diaryliodonium salt, which generates an aryl iodide byproduct. mdpi.com |
| Elimination Reaction | Low to Moderate | Not a primary reaction of this compound itself, but can be a subsequent step in a synthetic sequence. |
| Rearrangement Reaction | High (often 100%) | Claisen rearrangement of an allyl ether derivative of a malonate. |
| Knoevenagel Condensation (Decarboxylative) | Moderate | Reaction of a malonic acid half-ester with an aldehyde, leading to an α,β-unsaturated acid and CO2. researchgate.net |
Exploration of Sustainable Synthetic Routes
The quest for sustainability in chemical synthesis necessitates the exploration of novel and greener routes to and from key intermediates like this compound. This involves considering the entire lifecycle of the chemical process, from starting materials to final products.
One approach is to utilize renewable feedstocks. While current syntheses often rely on petrochemical-derived starting materials, future research could focus on bio-based routes to malonic acid and isopropanol, the precursors to this compound.
Another key area is the development of one-pot or tandem reactions. These processes, where multiple reaction steps are carried out in the same vessel without isolating intermediates, reduce solvent use, energy consumption, and waste generation. researchgate.net For example, a one-pot hydroformylation followed by a decarboxylative Knoevenagel reaction has been developed for the synthesis of (E)-α,β-unsaturated carboxylic acids, showcasing a more sustainable approach. researchgate.net
Furthermore, the use of electrochemistry presents a promising sustainable alternative. Electrochemical methods can replace hazardous and waste-generating reagents with clean electrical energy. For instance, the electrocarboxylation of certain compounds offers a potentially more sustainable pathway compared to traditional methods. beilstein-journals.org
| Synthetic Strategy | Description | Advantages for Sustainability |
| Use of Renewable Feedstocks | Sourcing starting materials from biological sources instead of fossil fuels. | Reduces reliance on finite resources, can lower carbon footprint. |
| One-Pot/Tandem Reactions | Combining multiple synthetic steps into a single operation without isolating intermediates. | Reduces solvent and energy consumption, minimizes waste, improves overall efficiency. researchgate.net |
| Electrochemical Synthesis | Utilizing electrical energy to drive chemical reactions. | Can replace hazardous reagents, often proceeds with high selectivity and efficiency. beilstein-journals.org |
| Biocatalytic Routes | Employing enzymes or whole organisms to perform chemical transformations. | Mild reaction conditions, high selectivity, use of renewable catalysts, environmentally benign. tandfonline.comacs.org |
Future Perspectives and Emerging Research Areas
Development of Novel Synthetic Methodologies
The traditional route to dimethyl 2-isopropylmalonate relies on the well-established malonic ester synthesis. libretexts.orgmasterorganicchemistry.com This method involves the deprotonation of dimethyl malonate with a suitable base to form a nucleophilic enolate, followed by an alkylation reaction with an isopropyl halide.
Future synthetic strategies may also focus on circumventing the use of alkyl halides by exploring alternative electrophiles or developing entirely new carbon-carbon bond-forming reactions that offer greater atom economy.
Table 1: Comparison of Synthetic Approaches for Substituted Malonates
| Feature | Traditional Malonic Ester Synthesis | Emerging Methodologies |
|---|---|---|
| Catalyst | Stoichiometric strong base (e.g., sodium ethoxide) | Catalytic amounts of phase-transfer agents or novel nanocatalysts |
| Reagents | Alkyl halides | Exploration of alternative, more benign alkylating agents |
| Solvents | Often requires anhydrous organic solvents | Aqueous or solvent-free conditions; recyclable solvents |
| Efficiency | Generally reliable yields | Aims for higher yields, improved atom economy, and faster reaction times |
| Work-up | Typically involves aqueous work-up and extraction | Simplified purification, potentially through filtration of solid catalysts |
Expanding the Scope of Applications in Organic Chemistry
This compound is a versatile synthetic intermediate. The presence of two ester functional groups and a sterically hindered alpha-carbon makes it a valuable precursor for a variety of molecular scaffolds. The malonic ester framework is a cornerstone in the synthesis of substituted carboxylic acids through hydrolysis and subsequent decarboxylation. masterorganicchemistry.comorganicchemistrytutor.com
The future applications of this compound are intrinsically linked to the broader trends in chemical synthesis. There is a growing demand for malonic acid derivatives in the production of high-value products. futuremarketinsights.com Key areas where this and similar substituted malonates are expected to play a significant role include:
Pharmaceutical Synthesis : As a key building block for creating complex molecules, it can be used to synthesize malonamic acid esters and other intermediates necessary for the production of certain pharmaceuticals. patsnap.com
Agrochemicals : Malonic esters are precursors in the synthesis of various pesticides and herbicides. wikipedia.org
Specialty Materials : Derivatives of malonic esters are used in diverse applications, from creating antioxidants for fuels to developing compounds for remediating wax buildup in industrial settings. patsnap.com
The ability to precisely introduce the isopropyl group allows for the tailored synthesis of molecules where this specific substitution pattern is required to achieve desired biological activity or material properties.
Integration with Flow Chemistry and Automated Synthesis
A significant shift in modern organic synthesis is the adoption of continuous flow chemistry, which offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.org The synthesis and transformation of malonic esters are well-suited for adaptation to flow-based systems.
The integration of flow chemistry for the production of this compound could involve pumping a stream of dimethyl malonate, a base, and an isopropyl halide through a heated reactor coil. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity while minimizing reaction times. acs.orguc.ptresearchgate.net
Looking forward, the synthesis of this compound could be integrated into multi-step, automated flow sequences. For example, the output from a flow reactor producing this compound could be directly fed into a subsequent reactor for hydrolysis, reduction, or another transformation, creating a seamless and highly efficient manufacturing process for more complex target molecules. uc.pt This approach aligns with the pharmaceutical industry's growing interest in continuous manufacturing for the production of APIs. acs.org
Advancement of Highly Enantioselective Processes
The creation of specific stereoisomers is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological effects. While this compound itself is achiral, its synthesis represents a key step that can be adapted to produce chiral molecules.
A major area of emerging research is the development of highly enantioselective methods for the alkylation of malonates. Asymmetric synthesis using chiral catalysts can, in principle, allow for the production of enantiomerically pure compounds. patsnap.com For malonates, this is particularly relevant in reactions like the Michael addition, where the malonate anion adds to an unsaturated system. Research has demonstrated that chiral organocatalysts can achieve excellent enantioselectivity (up to 99% ee) in the Michael addition of dimethyl malonate to nitroolefins. rsc.org
Future research will likely focus on developing catalytic systems that can achieve high enantioselectivity in the direct alkylation of the malonate. The goal is to create a single desired stereoisomer, which is crucial for producing pure, effective, and safe pharmaceutical compounds.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dimethyl malonate |
| Sodium ethoxide |
| Tungsten oxide |
| Malonamic acid |
Q & A
Q. What are the standard synthetic routes for dimethyl 2-isopropylmalonate, and how can reaction conditions be optimized?
this compound is typically synthesized via alkylation of dimethyl malonate with isopropyl halides or alcohols under basic conditions (e.g., using NaH or K₂CO₃ as a base in solvents like DMF or THF). Key steps include nucleophilic substitution and esterification. Optimization involves factorial design experiments to test variables like temperature (60–100°C), reaction time (6–24 hrs), and solvent polarity . Purification often employs fractional distillation or column chromatography (silica gel, ethyl acetate/hexane mixtures) to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm ester groups, isopropyl substituents, and absence of side products.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- Chromatography : GC-MS or HPLC to quantify purity and detect trace impurities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?
Systematic validation is critical:
- Cross-Referencing Analog Data : Compare with structurally similar esters (e.g., diethyl malonate or dimethyl glutarate) to infer reactivity patterns .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables causing discrepancies .
Q. What computational methods are effective for predicting the mechanistic pathways of this compound in organic reactions?
Density Functional Theory (DFT) calculations can model transition states and energy barriers for reactions like nucleophilic substitutions or decarboxylations. Software packages (Gaussian, ORCA) paired with solvent-effect models (COSMO-RS) improve accuracy .
Q. How can factorial design be applied to optimize multi-step syntheses involving this compound?
A 2 factorial design evaluates factors such as:
- Catalyst loading (e.g., 1–5 mol%).
- Solvent polarity (DMF vs. THF).
- Temperature gradients. Response Surface Methodology (RSM) identifies optimal conditions while minimizing experimental runs .
Q. What strategies are recommended for evaluating this compound’s environmental or biological toxicity when limited data exists?
- Read-Across Approaches : Use hazard data from EPA-designated analogs (e.g., dimethyl malonate) to estimate toxicity endpoints .
- In Silico Models : Tools like ECOSAR or TEST predict biodegradation and ecotoxicity profiles .
Q. How can researchers leverage this compound as a building block for complex molecule synthesis?
Its α-substituted malonate structure enables:
- Knoevenagel Condensations : To form unsaturated carbonyl derivatives.
- Decarboxylative Coupling : For constructing heterocycles (e.g., pyridines) under metal catalysis .
Methodological Notes
- Data Validation : Cross-check experimental results with peer-reviewed studies from authoritative sources (e.g., EPA reports) to avoid reliance on non-validated platforms .
- Theoretical Frameworks : Align mechanistic studies with established organic chemistry principles (e.g., Curtin-Hammett kinetics) to ensure methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
